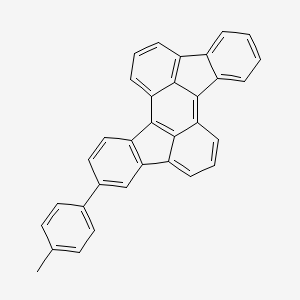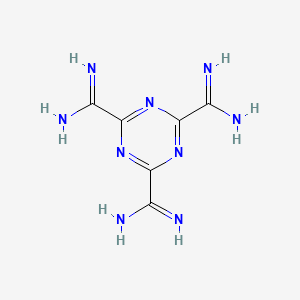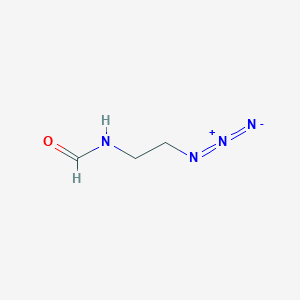
Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine is a peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water, often catalyzed by enzymes like proteases.
Oxidation: Oxidizing agents can modify certain amino acid residues, such as tyrosine.
Reduction: Reducing agents can affect disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or acidic/basic hydrolysis.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation/Reduction: Modified amino acid residues.
Scientific Research Applications
Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Pharmacology: Investigating its pharmacokinetics and pharmacodynamics.
Industry: Used in the development of peptide-based materials and as a model compound in peptide synthesis research.
Mechanism of Action
The mechanism of action of Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of biochemical events. The molecular targets and pathways involved can vary widely based on the peptide’s structure and function.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-leucine: A simpler dipeptide used as a substrate in enzymatic studies.
Glycyl-L-glutaminyl-L-leucyl-L-histidyl-L-tryptophyl-L-valyl-L-prolyl-L-alpha-glutamyl-L-leucine: Another peptide with a similar sequence but different biological properties.
Uniqueness
Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine is unique due to its specific sequence and potential biological activities. Its combination of amino acids may confer distinct properties, making it valuable for specific research applications.
Properties
CAS No. |
922510-16-5 |
|---|---|
Molecular Formula |
C38H61N9O11 |
Molecular Weight |
819.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H61N9O11/c1-19(2)14-26(44-35(54)25(12-13-29(40)49)43-30(50)17-39)36(55)45-27(16-23-8-10-24(48)11-9-23)34(53)41-18-31(51)42-22(7)33(52)47-32(21(5)6)37(56)46-28(38(57)58)15-20(3)4/h8-11,19-22,25-28,32,48H,12-18,39H2,1-7H3,(H2,40,49)(H,41,53)(H,42,51)(H,43,50)(H,44,54)(H,45,55)(H,46,56)(H,47,52)(H,57,58)/t22-,25-,26-,27-,28-,32-/m0/s1 |
InChI Key |
ASFXFHAQXABKGA-DBGAQYPKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)




![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)







